Ajugamarin B1

Description

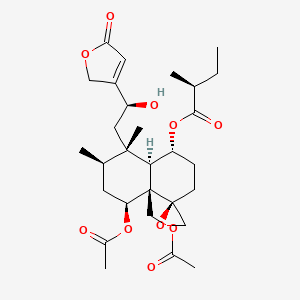

Ajugamarin B1 is a neo-clerodane diterpenoid isolated from plants of the genus Ajuga (e.g., Ajuga decumbens), which are traditionally used in Chinese medicine for their anticancer, anti-inflammatory, and antimicrobial properties . Structurally, neo-clerodanes are characterized by a bicyclic diterpene skeleton with specific oxygenated functional groups (e.g., epoxy, hydroxyl, or acetyl moieties) that influence their bioactivity .

Properties

Molecular Formula |

C29H42O10 |

|---|---|

Molecular Weight |

550.6 g/mol |

IUPAC Name |

[(1R,4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-8-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C29H42O10/c1-7-16(2)26(34)39-22-8-9-28(14-37-28)29(15-36-18(4)30)23(38-19(5)31)10-17(3)27(6,25(22)29)12-21(32)20-11-24(33)35-13-20/h11,16-17,21-23,25,32H,7-10,12-15H2,1-6H3/t16-,17+,21-,22+,23-,25+,27-,28-,29+/m0/s1 |

InChI Key |

BRIXIZXUQQCUIP-PVHCJARNSA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@@H]1CC[C@]2(CO2)[C@]3([C@H]1[C@@]([C@@H](C[C@@H]3OC(=O)C)C)(C)C[C@@H](C4=CC(=O)OC4)O)COC(=O)C |

Canonical SMILES |

CCC(C)C(=O)OC1CCC2(CO2)C3(C1C(C(CC3OC(=O)C)C)(C)CC(C4=CC(=O)OC4)O)COC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Key Findings :

- Ajugamarin A1 demonstrates 1,000-fold greater potency against HeLa cells than A549, emphasizing the role of cell-type specificity .

- Epoxy and acetyl groups (as in A1) correlate with enhanced bioactivity, whereas ketones (Ajugacumbin A) may diminish efficacy .

Methodological Considerations in Comparative Studies

Studies isolating this compound and analogs rely on:

- Extraction: Dichloromethane (DCM) or methanol extracts of Ajuga spp., followed by silica gel chromatography and HPLC .

- Characterization : NMR, HRESIMS, and X-ray crystallography for absolute configuration determination .

- Bioassays : CCK-8 assays for cytotoxicity screening, with IC50 values calculated via dose-response curves .

Limitations :

Q & A

Q. What steps mitigate bias in this compound’s preclinical efficacy data?

- Methodological Answer : Implement blinding during data collection and analysis. Use randomization software (e.g., GraphPad QuickCalcs) for animal grouping. Pre-register study protocols on platforms like OSF to deter outcome switching. Include negative controls and report all replicates, including failed experiments .

Interdisciplinary Collaboration

Q. How to integrate multi-omics approaches in this compound research?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC-TOF) to map mechanism-of-action. Use pathway enrichment tools (STRING, KEGG) for data integration. Collaborate with bioinformaticians to develop custom pipelines for cross-omics correlation analysis .

Q. What collaborative frameworks enhance this compound’s translational potential?

- Methodological Answer : Form consortia with pharmacologists, medicinal chemists, and clinicians. Use shared electronic lab notebooks (e.g., LabArchives) for real-time data access. Apply for cross-institutional grants (e.g., NIH R01) to fund IND-enabling studies, including PK/PD modeling and toxicity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.